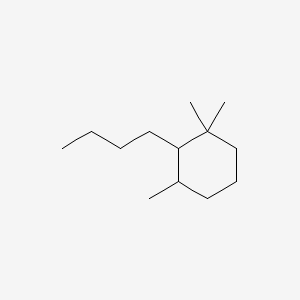
3-(2-methoxyphenoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenoxy)aniline is an organic compound with the molecular formula C13H13NO2 It is a derivative of aniline, where the amino group is substituted with a 2-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)aniline typically involves the reaction of 2-methoxyphenol with 3-nitrochlorobenzene, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted anilines, and various aromatic compounds with different functional groups .
Scientific Research Applications
3-(2-methoxyphenoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells. Its effects on cellular processes are mediated through its ability to bind to specific receptors and alter their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenoxy)Aniline
- 4-(2-methoxyphenoxy)Benzenamine
- 2-(4-methoxyphenoxy)Benzenamine
Uniqueness
3-(2-methoxyphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
116289-62-4 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(2-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H13NO2/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9H,14H2,1H3 |
InChI Key |
WIWJQECJEQEZSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8777217.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(3-fluorophenyl)-1-(phenylsulfonyl)-](/img/structure/B8777226.png)






![5,10-Dihydroimidazo[1,2-b]isoquinoline-7,8-diol](/img/structure/B8777281.png)

